1-(2-(Isopropylthio)phenyl)ethanone
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Overview
Description
1-(2-(Isopropylthio)phenyl)ethanone is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Isopropylthio)phenyl)ethanone typically involves the reaction of 2-isopropylthiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-isopropylthiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-(Isopropylthio)phenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylthio)phenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-(4-(Phenylthio)phenyl)ethanone: Similar structure but with the phenylthio group in the para position.
1-(2-(Methylthio)phenyl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness: 1-(2-(Isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to similar compounds.
Properties
CAS No. |
918811-12-8 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14OS/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 |
InChI Key |
JHBTZAYJYJVTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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